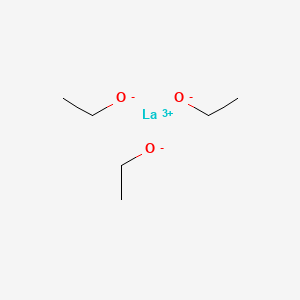
Lanthanum(III) ethoxide
Descripción general
Descripción
Lanthanum(III) ethoxide, also known as lanthanum(3+) ethanolate, is an organometallic compound with the chemical formula C₆H₁₅LaO₃. It is part of the lanthanide series and is known for its applications in various fields due to its unique properties. This compound is typically used in non-aqueous solubility applications, such as solar energy and water treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lanthanum(III) ethoxide can be synthesized through the reaction of lanthanum(III) chloride with sodium ethoxide in an anhydrous ethanol solution. The reaction is typically carried out under an inert atmosphere to prevent moisture from affecting the product. The general reaction is as follows:
LaCl3+3NaOEt→La(OEt)3+3NaCl
where LaCl₃ is lanthanum(III) chloride and NaOEt is sodium ethoxide.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high purity and yield of the product. The compound is often produced in bulk quantities for commercial and research applications .
Análisis De Reacciones Químicas
Types of Reactions: Lanthanum(III) ethoxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lanthanum(III) oxide.
Hydrolysis: Reacts with water to form lanthanum hydroxide and ethanol.
Substitution: Can undergo ligand exchange reactions with other alkoxides or organic ligands.
Common Reagents and Conditions:
Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.
Hydrolysis: Occurs readily in the presence of moisture.
Substitution: Requires the presence of other alkoxides or ligands in an anhydrous solvent.
Major Products:
Oxidation: Lanthanum(III) oxide (La₂O₃)
Hydrolysis: Lanthanum hydroxide (La(OH)₃) and ethanol
Substitution: Various lanthanum alkoxides or organometallic compounds
Aplicaciones Científicas De Investigación
Lanthanum(III) ethoxide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of lanthanum-based materials and catalysts.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as thin films and coatings, through chemical vapor deposition (CVD) and physical vapor deposition (PVD) techniques
Mecanismo De Acción
The mechanism of action of lanthanum(III) ethoxide involves its ability to form stable complexes with various ligands. This property is exploited in its use as a precursor for the synthesis of other lanthanum compounds. In biological systems, lanthanum(III) ions can interact with phosphate groups, leading to the formation of insoluble lanthanum phosphate complexes. This mechanism is utilized in medical applications to reduce serum phosphate levels .
Comparación Con Compuestos Similares
Lanthanum(III) oxide (La₂O₃): An inorganic compound used in optical materials and as a catalyst.
Lanthanum(III) chloride (LaCl₃): Used in the synthesis of other lanthanum compounds and as a catalyst.
Lanthanum(III) nitrate (La(NO₃)₃): Utilized in various chemical reactions and as a precursor for other lanthanum compounds
Uniqueness: Lanthanum(III) ethoxide is unique due to its organometallic nature, which allows it to be used in non-aqueous solubility applications. Its ability to undergo various chemical reactions and form stable complexes makes it a versatile compound in both research and industrial applications .
Propiedades
IUPAC Name |
ethanolate;lanthanum(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H5O.La/c3*1-2-3;/h3*2H2,1H3;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAJGHOZGYPSTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[O-].CC[O-].CC[O-].[La+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15LaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30558342 | |
| Record name | Lanthanum triethoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30558342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90397-54-9 | |
| Record name | Lanthanum triethoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30558342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















